

Application Note: Quantification of Avermectin B1a Monosaccharide using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Avermectin B1a monosaccharide

Cat. No.: B15579640

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Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Avermectin B1a monosaccharide**, a primary degradation product of Avermectin B1a. This method is crucial for researchers, scientists, and drug development professionals involved in the stability testing and formulation development of Avermectin-based products. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and data analysis, ensuring accurate and reproducible results.

Introduction

Avermectin B1a, a potent anthelmintic agent, is susceptible to degradation under various stress conditions, including acidic environments. A key degradation product is **Avermectin B1a monosaccharide**, formed by the selective hydrolysis of the terminal oleandrose sugar moiety. [1] Accurate quantification of this monosaccharide is essential for monitoring the stability of Avermectin B1a in pharmaceutical formulations and for ensuring product quality and efficacy. High-performance liquid chromatography (HPLC) offers a reliable and precise technique for separating and quantifying **Avermectin B1a monosaccharide** from the parent compound and other related substances.[2][3] This application note presents a validated HPLC method for this purpose.

Experimental

Instrumentation and Materials

- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
- Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.
- Analytical Column: Phenomenex® Gemini C18 column (150 mm × 4.6 mm, 5 µm) or equivalent.^[4]
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ultrapure water
 - **Avermectin B1a monosaccharide** reference standard (purity ≥95%)
 - Avermectin B1a reference standard (purity ≥95%)

Chromatographic Conditions

A summary of the optimal HPLC conditions for the analysis of **Avermectin B1a monosaccharide** is presented in the table below.

Parameter	Condition
Column	Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Methanol:Water (53:35:12, v/v/v)[4]
Flow Rate	1.2 mL/min[4]
Injection Volume	20 µL[4]
Column Temperature	25 °C[4]
Detection Wavelength	245 nm[5][6]
Run Time	15 minutes

Protocols

Standard Solution Preparation

- **Stock Solution (1000 µg/mL):** Accurately weigh approximately 10 mg of **Avermectin B1a monosaccharide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

- **Extraction:** For formulated products, accurately weigh a portion of the sample equivalent to approximately 10 mg of Avermectin B1a and transfer to a 50 mL volumetric flask. Add 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction.
- **Dilution:** Dilute the extraction solution to the mark with methanol and mix thoroughly.
- **Filtration:** Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Results and Data Analysis

Calibration Curve

A calibration curve was generated by plotting the peak area of the **Avermectin B1a monosaccharide** against the corresponding concentration of the working standard solutions. The linearity of the method was evaluated, and the correlation coefficient (r^2) was determined.

Concentration (µg/mL)	Peak Area (mAU*s)
1.0	15.2
5.0	76.5
10.0	151.8
25.0	380.1
50.0	755.9
100.0	1510.3

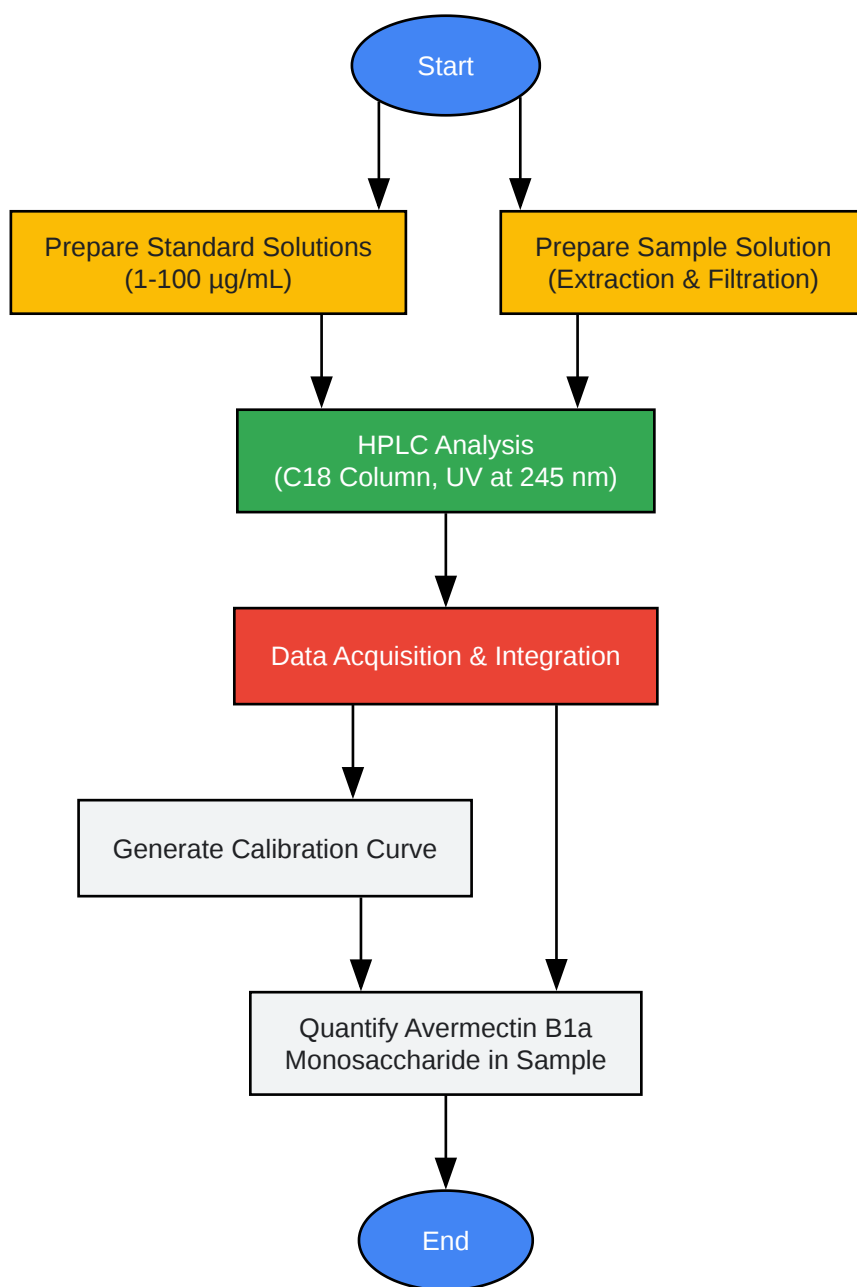
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r^2) > 0.999.

Method Validation Summary

The developed HPLC method was validated for its specificity, linearity, accuracy, and precision.

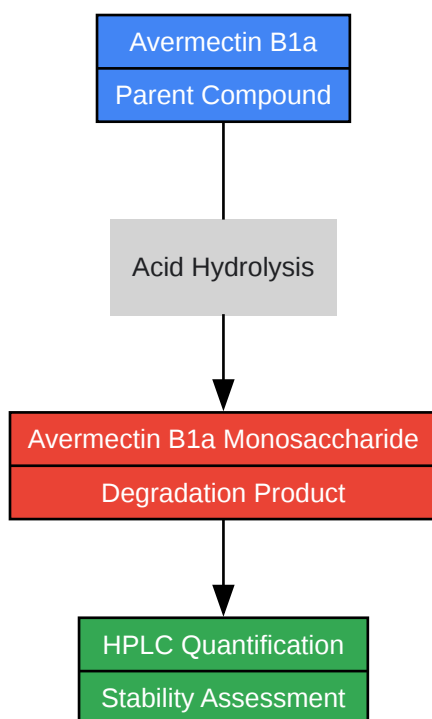
Validation Parameter	Result
Specificity	The method is specific for the quantification of Avermectin B1a monosaccharide, with no interference from the parent compound or other degradation products.
Linearity (r^2)	> 0.999
Accuracy (Recovery %)	98.5% - 101.2%
Precision (RSD %)	< 2.0%
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL

Experimental Workflow and Diagrams



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Caption: Experimental workflow for the quantification of **Avermectin B1a monosaccharide**.



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Caption: Logical relationship showing the formation and analysis of the degradant.

Conclusion

The HPLC method described in this application note is a reliable, sensitive, and accurate tool for the quantification of **Avermectin B1a monosaccharide**. The detailed protocol and clear data presentation make it a valuable resource for quality control and stability studies of Avermectin B1a formulations in the pharmaceutical and veterinary industries. The method's robustness ensures its applicability in various research and development settings.

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